molecular formula C8H18N2O2 B3054432 1,4-Dioxa-7,10-diazacyclododecane CAS No. 60350-13-2

1,4-Dioxa-7,10-diazacyclododecane

Cat. No.: B3054432
CAS No.: 60350-13-2
M. Wt: 174.24 g/mol
InChI Key: SJTSRPKYKAQUKM-UHFFFAOYSA-N
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Description

1,4-Dioxa-7,10-diazacyclododecane: is a macrocyclic compound that belongs to the family of diaza crown ethers. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound’s structure consists of a twelve-membered ring containing two oxygen atoms and two nitrogen atoms, which provide multiple coordination sites for metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-diazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethanolamine with ethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction typically requires a solvent such as tetrahydrofuran and a base like sodium hydroxide. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-7,10-diazacyclododecane undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with metal ions such as copper, cobalt, and manganese. These complexes are often used in catalysis and material science.

    Substitution Reactions:

Common Reagents and Conditions:

    Complexation: Metal salts (e.g., copper(II) sulfate, cobalt(II) chloride) in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Metal Complexes: Coordination compounds with various metal ions.

    Substituted Derivatives: Compounds with functional groups introduced at the nitrogen atoms.

Scientific Research Applications

Chemistry: 1,4-Dioxa-7,10-diazacyclododecane is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of catalysts and coordination polymers.

Biology and Medicine: The compound’s metal complexes have potential applications in medical imaging and drug delivery. For example, complexes with gadolinium ions are explored as contrast agents for magnetic resonance imaging (MRI).

Industry: In the industrial sector, this compound is used in the development of advanced materials, including metal-organic frameworks and polymers with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dioxa-7,10-diazacyclododecane exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These chelates can then participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms, known for its strong complexation with metal ions.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A larger macrocyclic compound with additional oxygen atoms, used in similar applications.

Uniqueness: 1,4-Dioxa-7,10-diazacyclododecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a balance of coordination sites for metal ions. This makes it particularly effective in forming stable complexes and participating in a wide range of chemical reactions.

Properties

IUPAC Name

1,4-dioxa-7,10-diazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-2-10-4-6-12-8-7-11-5-3-9-1/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTSRPKYKAQUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209114
Record name 1,4-Dioxa-7,10-diazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60350-13-2
Record name 1,4-Dioxa-7,10-diazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-7,10-diazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060350132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxa-7,10-diazacyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7,10-diazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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